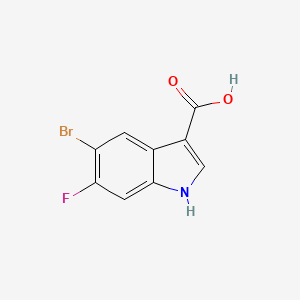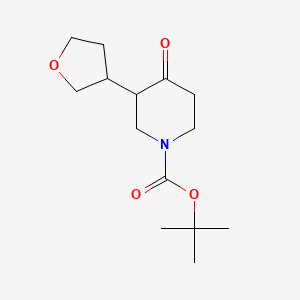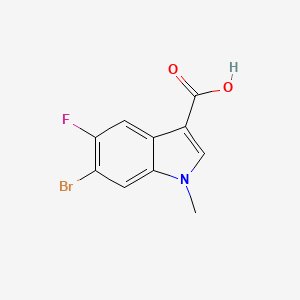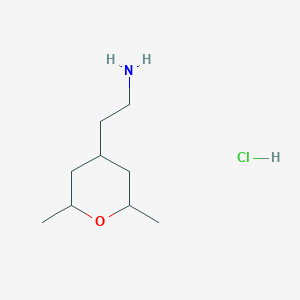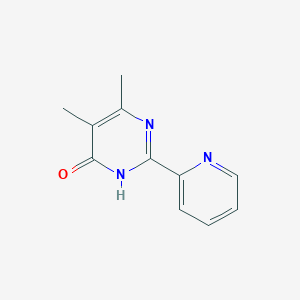
5,6-二甲基-4-羟基-2-(吡啶-2-基)嘧啶
描述
5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine is a chemical compound with the molecular formula C11H11N3O . It is a pyrimidine derivative, which is a class of heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, substituted with two methyl groups at positions 5 and 6, a hydroxy group at position 4, and a pyridin-2-yl group at position 2 .Chemical Reactions Analysis
Pyrimidines are common heterocyclic compounds that are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The molecular weight of 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine is 201.22454 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the search results.科学研究应用
-
Pharmacological Applications
- Field : Pharmacology
- Application : Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are reported to exhibit a wide range of pharmacological applications including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Methods : The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
- Results : These compounds have shown a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
-
Synthesis of Thiazolo Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : Thiazolo pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
- Methods : Various synthetic approaches to thiazolo pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .
- Results : High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .
-
Design and Synthesis of Diverse Compounds
- Field : Organic Synthesis
- Application : Pyrimidine-2,4,6-trione has been utilized in the design and synthesis of diverse types of compounds and is considered an important building block in organic synthesis .
- Methods : The specific methods of application or experimental procedures would depend on the type of compound being synthesized .
- Results : The outcomes would also vary based on the specific compound and its intended use .
-
Potential Anti-Infective Agent
- Field : Microbiology
- Application : 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has shown potential as an anti-infective agent in human microbial infections .
- Methods : Cell cycle analysis showed that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .
- Results : This suggests that HDMF may have potential as an anti-infective agent in human microbial infections .
-
Potential Inhibitor of HIV-1 p7 Nucleocapsid Protein
- Field : Virology
- Application : A compound grafted with lipophilic n-butyl groups and having suitable ADMET parameters was selected for molecular docking as a potential inhibitor of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
- Methods : The specific methods of application or experimental procedures would involve molecular docking .
- Results : The compound was found to be a potential inhibitor of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
-
Design and Synthesis of Diverse Compounds
- Field : Organic Synthesis
- Application : Pyrimidine-2,4,6-trione has been utilized in the design and synthesis of diverse types of compounds and is considered an important building block in organic synthesis .
- Methods : The specific methods of application or experimental procedures would depend on the type of compound being synthesized .
- Results : The outcomes would also vary based on the specific compound and its intended use .
-
Potential Anti-Infective Agent
- Field : Microbiology
- Application : 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has shown potential as an anti-infective agent in human microbial infections .
- Methods : Cell cycle analysis showed that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .
- Results : This suggests that HDMF may have potential as an anti-infective agent in human microbial infections .
-
Potential Inhibitor of HIV-1 p7 Nucleocapsid Protein
- Field : Virology
- Application : A compound grafted with lipophilic n-butyl groups and having suitable ADMET parameters was selected for molecular docking as a potential inhibitor of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
- Methods : The specific methods of application or experimental procedures would involve molecular docking .
- Results : The compound was found to be a potential inhibitor of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
属性
IUPAC Name |
4,5-dimethyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-8(2)13-10(14-11(7)15)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSHHTOLEDONMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371232 | |
| Record name | 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine | |
CAS RN |
204394-52-5 | |
| Record name | 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)
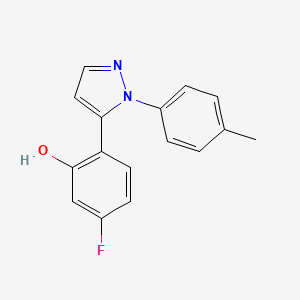
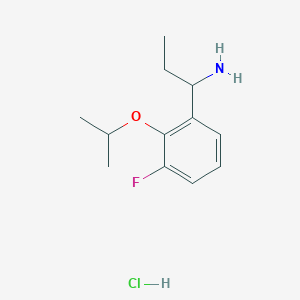
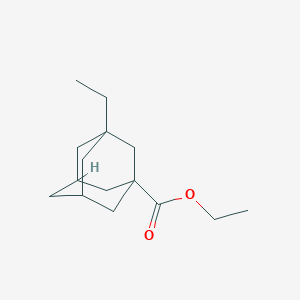
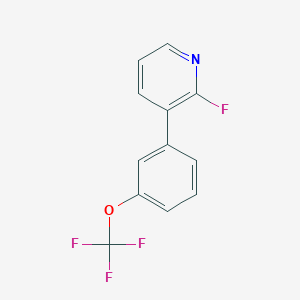
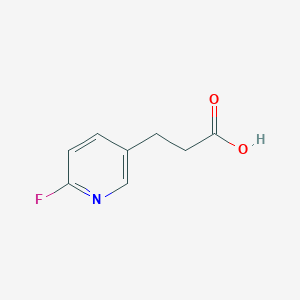
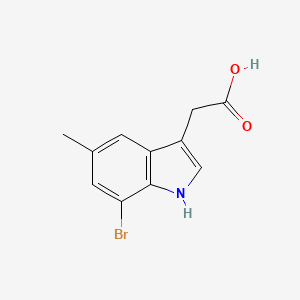
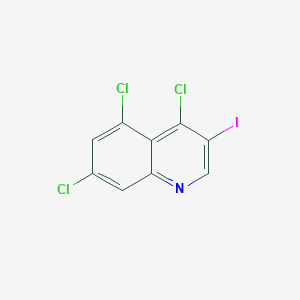
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)
![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)
